molecular formula C23H24N4O3S2 B2879483 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953983-66-9

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2879483
CAS No.: 953983-66-9
M. Wt: 468.59
InChI Key: XPNIAAYXFXXCPF-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based compound featuring a thioacetamide linkage, an acetamidophenyl group, and a phenethylamino ethyl substituent.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-16(28)25-18-8-5-9-19(12-18)26-22(30)15-32-23-27-20(14-31-23)13-21(29)24-11-10-17-6-3-2-4-7-17/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNIAAYXFXXCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Phenethylamine Moiety: The phenethylamine group can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with phenethylamine in the presence of a base.

    Acetamide Group Introduction: The acetamide group is typically introduced through an acylation reaction, where the amine group of the phenethylamine-thiazole intermediate reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazole ring or the acetamide group, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring or the aromatic ring of the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases, pending further research and clinical trials.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Yields vary widely; reports up to 90% for compound 9, while notes lower yields (e.g., 34%) for triazole-containing analogs due to multi-step reactions .
  • Thermal Stability : Higher melting points in (e.g., 297–298°C for compound 17) suggest enhanced crystallinity from piperazine and aryl groups compared to ’s analogs (147–207°C) .
Functional Group Impact on Properties
  • Phenethylamino Group: Likely increases lipophilicity vs.
  • Thioacetamide Linkage : Common across all compounds; critical for hydrogen bonding and enzyme interaction (e.g., MMP inhibition in ) .
Analytical Characterization

All compounds were validated via NMR, MS, and elemental analysis:

  • NMR : Used to confirm thiazole-thioacetamide connectivity (e.g., δ 2.1–2.5 ppm for acetamide protons) .
  • HRMS : Critical for verifying molecular ions (e.g., [M+H]+ peaks in ) .

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide (CAS Number: 953983-66-9) is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, including its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3S2C_{23}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 468.6 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
CAS Number953983-66-9
Molecular FormulaC₁₈H₂₄N₄O₃S₂
Molecular Weight468.6 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related thiazole derivatives. For instance, compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study focusing on thiazole derivatives showed that modifications on the phenyl and thiazole rings could enhance antibacterial activity. The introduction of electron-withdrawing or electron-donating groups significantly affected the efficacy of the compounds . For example, a derivative with a hydroxyl group exhibited improved activity against Bacillus subtilis with an MIC of 8.33 µM.

Antifungal Activity

In addition to antibacterial effects, the compound's potential antifungal activity has been explored. Similar thiazole-based compounds have shown promising results against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . This suggests that modifications in the thiazole structure can lead to enhanced antifungal properties.

The mechanisms through which these compounds exert their biological effects often involve interaction with specific cellular targets. For instance, thiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Target Enzymes

  • Fms-like Tyrosine Kinase 3 (FLT3) : Some derivatives have been identified as FLT3 inhibitors, which are significant in treating acute myeloid leukemia (AML) .
  • Phosphoinositide 3-Kinases (PI3K) : Compounds that interact with PI3K pathways are crucial for cancer treatment, indicating a broader therapeutic potential for thiazole derivatives .

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